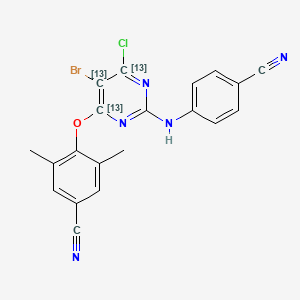

6-Desamino 6-Chloro Etravirine-13C3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-WTZVUXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Desamino 6-Chloro Etravirine-13C3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 6-Desamino 6-Chloro Etravirine-¹³C₃, an isotopically labeled derivative of an Etravirine impurity. This document is intended to support research, development, and quality control activities by providing key analytical data and methodologies.

Compound Identification and Properties

6-Desamino 6-Chloro Etravirine-¹³C₃ is a stable isotope-labeled internal standard used in the quantitative analysis of Etravirine and its related impurities. The incorporation of three ¹³C atoms provides a distinct mass difference for use in mass spectrometry-based assays.

| Parameter | Value | Reference |

| Catalogue No. | PA STI 026980 | [1] |

| CAS Number | 1246818-40-5 | [1][2][3] |

| Unlabeled CAS | 269055-76-7 | [2] |

| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O | [1] |

| Molecular Weight | 457.69 | [1][2][3] |

| Chemical Name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-¹³C₃ | [3][4] |

Analytical Methodologies

A comprehensive Certificate of Analysis (CoA) for this reference material typically includes data from the following analytical techniques to confirm its identity, purity, and potency.[4] While a specific CoA was not publicly available, the following sections describe the standard experimental protocols for the characterization of such pharmaceutical reference standards.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and quantify any related impurities.

Typical Protocol:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm or 310 nm for Etravirine and related compounds).

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and structure of the compound.

Typical Protocol:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Positive or negative ion mode, optimized for the analyte.

-

Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Data Analysis: The measured mass of the molecular ion is compared to the theoretical exact mass of 6-Desamino 6-Chloro Etravirine-¹³C₃. The isotopic pattern is also analyzed to confirm the presence of bromine, chlorine, and the three ¹³C atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the compound by analyzing the chemical environment of its hydrogen atoms.

Typical Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Standard proton NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals are analyzed to confirm that the structure is consistent with that of 6-Desamino 6-Chloro Etravirine.

Metabolic Pathway of the Parent Compound, Etravirine

Understanding the metabolism of the parent drug, Etravirine, is crucial for interpreting analytical data and understanding the relevance of its impurities and metabolites. Etravirine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] The major metabolic pathways involve hydroxylation followed by glucuronidation.[5][7]

Caption: Metabolic pathway of Etravirine via oxidation and glucuronidation.

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It functions by binding to a non-active site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[8] This ultimately halts the replication of the virus.[8]

Caption: Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Etravirine? [synapse.patsnap.com]

An In-depth Technical Guide to 6-Desamino 6-Chloro Etravirine-13C3

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 6-Desamino 6-Chloro Etravirine-13C3, an isotopically labeled intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

6-Desamino 6-Chloro Etravirine, chemically known as 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key intermediate in the manufacturing of Etravirine. The 13C3-labeled version is primarily used as an internal standard in pharmacokinetic and metabolic studies.

| Property | Value | Reference |

| Chemical Name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile-13C3 | N/A |

| Synonyms | This compound | N/A |

| Molecular Formula | C1713C3H13BrClN5O | [1] |

| Molecular Weight | 457.69 g/mol | [1] |

| CAS Number | 1246818-40-5 | [1] |

| Unlabeled CAS | 269055-76-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

Synthesis and Purification

The synthesis of this compound involves a multi-step process. The following is a representative experimental protocol based on synthetic routes reported for Etravirine and general isotopic labeling techniques.

Experimental Protocol: Synthesis of 6-Desamino 6-Chloro Etravirine

The synthesis of the unlabeled compound is a prerequisite for understanding the introduction of the isotopic label. A common route is outlined below:

Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

-

To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 3,5-dimethyl-4-hydroxybenzonitrile and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

-

Heat the reaction mixture, typically at reflux, and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

-

The crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

-

The product from Step 1 is reacted with 4-aminobenzonitrile in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or subjected to microwave-assisted synthesis to shorten the reaction time.

-

The reaction is carried out in the presence of a base.

-

The product is isolated by precipitation upon addition of water and purified by washing with a suitable solvent like ethyl acetate.

Step 3: Bromination to yield 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (6-Desamino 6-Chloro Etravirine)

-

The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane).

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.

-

The reaction is monitored until completion.

-

The product is isolated by quenching the reaction, followed by extraction and purification.

Isotopic Labeling Strategy for this compound

The introduction of three 13C atoms can be strategically achieved by using a 13C-labeled precursor. A plausible approach involves the use of a 13C-labeled pyrimidine ring.

Proposed Protocol for 13C3 Labeling:

-

Synthesis of 13C3-labeled 2,4,6-trichloropyrimidine: This can be achieved through a deconstruction-reconstruction strategy of a non-labeled pyrimidine or by synthesis from 13C-labeled precursors. For instance, using [13C]formamidine to cyclize with a suitable three-carbon unit can introduce the label into the pyrimidine ring.

-

Following the synthetic route described in section 2.1: The 13C3-labeled 2,4,6-trichloropyrimidine would then be carried through the subsequent reaction steps to yield the final 13C3-labeled 6-Desamino 6-Chloro Etravirine.

Purification and Characterization

Purification of the final compound is typically performed using column chromatography on silica gel followed by recrystallization. The identity and purity of this compound are confirmed by a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the 13C isotopes. The mass spectrum will show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure. The 13C NMR spectrum will show enhanced signals for the labeled carbon atoms, and 1H-13C coupling patterns can further confirm the position of the labels.

Mechanism of Action of Parent Compound (Etravirine)

6-Desamino 6-Chloro Etravirine is an intermediate and not a pharmacologically active agent itself. However, its final product, Etravirine, is a potent NNRTI. Etravirine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for 6-Desamino 6-Chloro Etravirine.

References

Technical Guide: 6-Desamino 6-Chloro Etravirine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Desamino 6-Chloro Etravirine-¹³C₃, a labeled internal standard crucial for the quantitative analysis of Etravirine and its related compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the mechanism of action of Etravirine.

Core Compound Data

6-Desamino 6-Chloro Etravirine-¹³C₃ is the isotopically labeled version of 6-Desamino 6-Chloro Etravirine, which is a known impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. The incorporation of three ¹³C atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for 6-Desamino 6-Chloro Etravirine-¹³C₃. This information is critical for accurate experimental design and data interpretation.

| Property | Value |

| Catalogue Number | PA STI 026980[1] |

| CAS Number | 1246818-40-5[1] |

| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O[1] |

| Molecular Weight | 457.69 g/mol [1][2] |

| Purity | >98% (Typically determined by HPLC) |

| Isotopic Enrichment | >99% for ¹³C |

| Appearance | White to Off-White Solid[3] |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C for long-term storage, protected from light and moisture |

Chemical Structure

-

Chemical Name: 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile-¹³C₃

Experimental Protocols

This section details the methodologies for key experiments involving 6-Desamino 6-Chloro Etravirine-¹³C₃.

Quantitative Analysis of Etravirine in Biological Matrices using LC-MS/MS

This protocol describes a method for the quantification of Etravirine in plasma samples using 6-Desamino 6-Chloro Etravirine-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Objective: To accurately quantify the concentration of Etravirine in plasma.

Materials:

-

Etravirine analytical standard

-

6-Desamino 6-Chloro Etravirine-¹³C₃ (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Plasma samples (e.g., human, rat)

-

Microcentrifuge tubes

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Etravirine in DMSO.

-

Prepare a 1 mg/mL stock solution of 6-Desamino 6-Chloro Etravirine-¹³C₃ in DMSO.

-

From these, prepare working solutions by serial dilution in 50:50 ACN:Water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive ESI):

-

Monitor the following MRM transitions:

-

Etravirine: Q1 -> Q3 (e.g., m/z 436.0 -> 293.1)

-

6-Desamino 6-Chloro Etravirine-¹³C₃ (IS): Q1 -> Q3 (e.g., m/z 460.7 -> 317.1)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds against HIV-1 RT. While 6-Desamino 6-Chloro Etravirine-¹³C₃ is primarily an internal standard, its parent compound is an impurity of an RT inhibitor, and understanding its (lack of) activity can be relevant.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (e.g., Etravirine as a positive control)

-

Poly(rA)-oligo(dT) template/primer

-

[³H]-dTTP or other labeled nucleotide triphosphate

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Scintillation fluid and counter, or a non-radioactive detection system (e.g., ELISA-based)

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a microplate, add the reaction buffer, poly(rA)-oligo(dT), and the diluted test compound.

-

Include a positive control (e.g., Etravirine) and a no-inhibitor control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.

-

Add the labeled [³H]-dTTP.

-

Incubate the plate at 37°C for 1 hour.

-

-

Termination and Detection:

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

-

Transfer the contents to a filter plate and wash to remove unincorporated nucleotides.

-

Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.

-

For non-radioactive methods, follow the kit manufacturer's instructions for detection (e.g., colorimetric or chemiluminescent readout).

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action and Resistance Pathway

Etravirine is a highly flexible diarylpyrimidine (DAPY) NNRTI. It inhibits the replication of HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA.[4]

The flexibility of Etravirine allows it to bind to the RT enzyme in multiple conformations, which is a key reason for its activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs.[4] Resistance to Etravirine typically requires the accumulation of multiple mutations in the NNRTI binding pocket.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Etravirine and the impact of resistance mutations.

Caption: Mechanism of Etravirine action and resistance.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical quantitative analysis experiment using an internal standard.

Caption: Workflow for quantitative analysis using LC-MS/MS.

References

An In-depth Technical Guide to the Synthesis of 6-Desamino-6-Chloro Etravirine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Desamino-6-Chloro Etravirine, a key analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. A detailed, multi-step synthetic pathway for the unlabeled compound is presented, along with a proposed route for the introduction of a ¹³C₃ isotopic label into the 3,5-dimethylbenzonitrile moiety. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of 6-Desamino-6-Chloro Etravirine is accomplished through a convergent approach. The key fragments are a substituted pyrimidine core and a substituted phenolic unit. The synthesis of the unlabeled target molecule, 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, involves three main stages:

-

Stage 1: Synthesis of the Phenolic Intermediate (4-hydroxy-3,5-dimethylbenzonitrile). This is achieved starting from 2,6-dimethylphenol, which undergoes formylation, oximation, and subsequent dehydration to yield the desired cyanophenol.

-

Stage 2: Synthesis of the Pyrimidine Core. This involves the sequential reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile.

-

Stage 3: Coupling and Final Assembly. The phenolic intermediate is coupled with the pyrimidine core via a Williamson ether synthesis, followed by a Buchwald-Hartwig amination to introduce the 4-cyanophenylamino group, yielding the final product.

For the synthesis of the ¹³C₃-labeled analog, a proposed pathway for the preparation of ¹³C₃-labeled 4-hydroxy-3,5-dimethylbenzonitrile is outlined. This involves the synthesis of a di-¹³C-methylated and ring-¹³C labeled phenol precursor.

Synthesis of Unlabeled 6-Desamino-6-Chloro Etravirine

The overall synthetic pathway for the unlabeled compound is depicted below.

Stage 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

-

Step 1.1: Formylation of 2,6-Dimethylphenol (Vilsmeier-Haack Reaction) [1][2]

-

To a stirred solution of 2,6-dimethylphenol (1.0 eq) in N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise.

-

The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours.

-

After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

-

The precipitated product, 3,5-dimethyl-4-hydroxybenzaldehyde, is filtered, washed with water, and dried.

-

-

Step 1.2: Oximation of 3,5-Dimethyl-4-hydroxybenzaldehyde [3]

-

3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a mixture of ethanol and water.

-

A solution of sodium hydroxide (1.5 eq) in water is added dropwise, and the mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is then acidified with dilute hydrochloric acid to precipitate the oxime.

-

The product, 3,5-dimethyl-4-hydroxybenzaldehyde oxime, is filtered, washed with water, and dried.

-

-

Step 1.3: Dehydration of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime [4][5]

-

The oxime (1.0 eq) is suspended in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic anhydride.

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude 4-hydroxy-3,5-dimethylbenzonitrile is purified by recrystallization from a suitable solvent like ethanol/water.

-

Stage 2 & 3: Synthesis and Coupling

-

Step 2.1: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

-

Method A: Sequential Coupling

-

Williamson Ether Synthesis: To a solution of 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) in a polar aprotic solvent like DMF, a base such as sodium hydride (NaH, 1.1 eq) is added at 0 °C. After stirring for 30 minutes, 2,4,6-trichloropyrimidine (1.0 eq) is added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product, 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is extracted with an organic solvent.

-

Buchwald-Hartwig Amination: The resulting dichloropyrimidine derivative (1.0 eq), 4-aminobenzonitrile (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq) are dissolved in an anhydrous solvent like dioxane. A base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), is added, and the mixture is heated at reflux under an inert atmosphere for 8-12 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the final product.

-

-

Method B: Alternative Sequence

-

Nucleophilic Aromatic Substitution: 2,4,6-Trichloropyrimidine (1.0 eq) and 4-aminobenzonitrile (1.0 eq) are dissolved in a suitable solvent like isopropanol. A base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) is added, and the mixture is heated at reflux for 4-6 hours. The product, 4-((2,6-dichloropyrimidin-4-yl)amino)benzonitrile, precipitates upon cooling and is collected by filtration.

-

Williamson Ether Synthesis: The dichloropyrimidine derivative (1.0 eq) is reacted with 4-hydroxy-3,5-dimethylbenzonitrile (1.1 eq) in the presence of a base like potassium carbonate (K₂CO₃, 2.0 eq) in a solvent like DMF at 80-100 °C for 6-8 hours. The final product is isolated by precipitation with water and purified by recrystallization.

-

-

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1.1 Formylation | 2,6-Dimethylphenol, DMF, POCl₃ | 3,5-Dimethyl-4-hydroxybenzaldehyde | 75-85 | >95 |

| 1.2 Oximation | 3,5-Dimethyl-4-hydroxybenzaldehyde, Hydroxylamine HCl | 3,5-Dimethyl-4-hydroxybenzaldehyde oxime | 90-98 | >97 |

| 1.3 Dehydration | 3,5-Dimethyl-4-hydroxybenzaldehyde oxime, Acetic Anhydride | 4-Hydroxy-3,5-dimethylbenzonitrile | 85-95 | >98 |

| 2.1 (A) Williamson Ether Synthesis followed by Buchwald-Hartwig Amination | 4-Hydroxy-3,5-dimethylbenzonitrile, 2,4,6-Trichloropyrimidine, 4-Aminobenzonitrile, Pd catalyst, Ligand, Base | 6-Desamino-6-Chloro Etravirine | 60-75 | >98 |

| 2.1 (B) Nucleophilic Aromatic Substitution followed by Williamson Ether Synthesis | 2,4,6-Trichloropyrimidine, 4-Aminobenzonitrile, 4-Hydroxy-3,5-dimethylbenzonitrile, Base | 6-Desamino-6-Chloro Etravirine | 65-80 | >98 |

Proposed Synthesis of 6-Desamino-6-Chloro Etravirine-¹³C₃

The introduction of the ¹³C₃ label into the 4-hydroxy-3,5-dimethylbenzonitrile moiety is a synthetic challenge. A plausible, though unconfirmed in the literature for this specific multi-labeling, approach is proposed below. This route focuses on building the labeled phenolic ring from a ¹³C-labeled precursor.

-

Step 3.1: Synthesis of 2,6-di(¹³C-methyl)phenol

-

Phenol and an excess of ¹³C-methanol are passed over a solid acid catalyst (e.g., a zeolite) at elevated temperatures (300-450 °C) in a fixed-bed reactor to achieve ortho-methylation. The product mixture would be separated by distillation to isolate 2,6-di(¹³C-methyl)phenol.

-

-

Step 3.2: Bromination of 2,6-di(¹³C-methyl)phenol [6]

-

To a solution of 2,6-di(¹³C-methyl)phenol (1.0 eq) in a suitable solvent like dichloromethane, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred until completion, and the product, 4-bromo-2,6-di(¹³C-methyl)phenol, is isolated after an aqueous workup.

-

-

Step 3.3: Palladium-catalyzed Cyanation with K¹³CN [7][8]

-

4-Bromo-2,6-di(¹³C-methyl)phenol (1.0 eq), potassium ¹³C-cyanide (K¹³CN, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) iodide cocatalyst (0.1 eq) are heated in a polar aprotic solvent like DMF at 120-140 °C under an inert atmosphere. The product, 4-(¹³C-cyano)-2,6-di(¹³C-methyl)phenol (4-hydroxy-3,5-di(¹³C-methyl)benzonitrile-¹³C), is isolated after aqueous workup and purification.

-

The resulting ¹³C₃-labeled 4-hydroxy-3,5-dimethylbenzonitrile can then be used in Stage 3 of the synthesis as described for the unlabeled compound to produce 6-Desamino-6-Chloro Etravirine-¹³C₃.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for a single synthetic step, applicable to most of the reactions described above.

References

- 1. ajrconline.org [ajrconline.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 6-Desamino 6-Chloro Etravirine-13C3

CAS Number: 1246818-40-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Desamino 6-Chloro Etravirine-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document details its physicochemical properties, a representative experimental protocol for its use in bioanalytical methods, and relevant pharmacokinetic data for the parent compound, Etravirine.

Core Compound Data

This compound is a derivative of Etravirine, an antiretroviral medication used in the treatment of HIV-1 infection. The incorporation of three carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses where precision and accuracy are paramount. The unlabeled form, 6-Desamino 6-Chloro Etravirine (CAS: 269055-76-7), is known as an intermediate in the synthesis of Etravirine.

Physicochemical Properties

| Property | Value |

| CAS Number | 1246818-40-5 |

| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O |

| Molecular Weight | 457.69 g/mol |

| Synonyms | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-13C3 |

Experimental Protocol: Quantification of Etravirine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

The following protocol is a representative method adapted from established bioanalytical procedures for antiretroviral drugs, illustrating the use of a stable isotope-labeled internal standard like this compound. While the original study may have used [¹³C₆]-Etravirine, the methodology is directly applicable.

Objective

To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma, suitable for pharmacokinetic and therapeutic drug monitoring studies.

Materials and Reagents

-

Analytes: Etravirine

-

Internal Standard (IS): this compound

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ammonium formate, Purified water (Milli-Q or equivalent), Human plasma (with EDTA as anticoagulant).

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for calibration standards, quality control samples, and unknown samples.

-

To 100 µL of plasma in each tube, add the internal standard solution.

-

Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol) to each tube.

-

Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 9500 x g) for 5 minutes.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimization: Dwell times, collision energies, and other source parameters should be optimized for maximum signal intensity.

Data Presentation: Pharmacokinetics of Etravirine

The following tables summarize key pharmacokinetic parameters of the parent compound, Etravirine, in different patient populations. This data provides context for the concentration ranges expected in bioanalytical studies utilizing this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Etravirine in HIV-Infected Adults

| Parameter | Mean (Standard Deviation) |

| Dose | 200 mg twice daily |

| AUC₁₂ₕ (ng·h/mL) | 5506 (4710) |

| Cₘᵢₙ (ng/mL) | 393 (391) |

| Protein Binding | >99% |

| Elimination Half-life (t₁/₂) | 30-40 hours[3][4] |

Data from the DUET-1 and DUET-2 trials.

Table 2: Pharmacokinetic Parameters of Etravirine in HIV-Infected Children (6-17 years)

| Parameter | Stage I (4mg/kg bid) | Stage II (5.2mg/kg bid) |

| Cₘₐₓ (ng/mL) | 495 (453) | 757 (680) |

| Cₘᵢₙ (ng/mL) | 184 (151) | 294 (278) |

| AUC₁₂ₕ (ng·h/mL) | 4050 (3602) | 6141 (5586) |

Data from a Phase I, open-label trial.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of Etravirine.

Caption: Experimental workflow for the quantification of Etravirine.

Caption: Metabolic pathway of Etravirine.

References

- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and dose selection of etravirine in HIV-infected children between 6 and 17 years, inclusive [natap.org]

An In-depth Technical Guide to the Isotopic Labeling of Etravirine Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Etravirine impurities, a critical aspect of pharmaceutical development for ensuring drug safety and efficacy. This document details the known impurities of Etravirine, proposes synthetic pathways for their isotopically labeled analogues, and outlines the analytical techniques for their characterization and quantification. The use of stable isotope-labeled compounds as internal standards in bioanalytical and impurity profiling methods is a key focus.

Introduction to Etravirine and its Impurities

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the manufacturing process and degradation pathways can lead to the formation of impurities.[2][3] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and quality of the final drug product.

Isotopically labeled standards of both the active pharmaceutical ingredient (API) and its impurities are invaluable tools in drug development. They are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to correct for matrix effects and variations in sample processing, leading to more accurate and precise measurements.[4]

Table 1: Common Process-Related and Degradation Impurities of Etravirine

| Impurity Name | Molecular Formula | Molecular Weight | Type |

| 4-((6-Amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | C₂₀H₁₅ClN₆O | 390.83 | Process-Related |

| 4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | C₂₀H₁₄BrN₅O | 420.26 | Process-Related |

| 6-Desamino-6-Chloro Etravirine | C₂₀H₁₃BrClN₅O | 454.71 | Process-Related |

| 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Desbromo Etravirine) | C₂₀H₁₆N₆O | 356.38 | Degradation/Process |

| Dihydroxy Etravirine | C₂₀H₁₅BrN₆O₃ | 467.28 | Metabolite |

| Monohydroxy Etravirine | C₂₀H₁₅BrN₆O₂ | 451.28 | Metabolite |

Synthesis of Isotopically Labeled Etravirine Impurities

Detailed experimental protocols for the synthesis of isotopically labeled Etravirine impurities are not widely published in peer-reviewed literature. However, based on the known synthetic routes for Etravirine and its unlabeled impurities,[5][6] as well as the availability of labeled starting materials, plausible synthetic strategies can be devised.

General Synthetic Strategies for Isotopic Labeling

The introduction of stable isotopes such as Deuterium (D or ²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be achieved through two primary approaches:

-

Incorporation of Labeled Precursors: This involves using commercially available or custom-synthesized starting materials that already contain the desired isotopic labels.

-

Isotope Exchange Reactions: This method introduces isotopes into a molecule through chemical reactions, such as H-D exchange.

The choice of strategy depends on the desired labeling position, the complexity of the target molecule, and the availability of labeled reagents.

Proposed Synthesis of Deuterated Etravirine Impurities (d₈-analogues)

A common deuterated analogue of Etravirine is the d₈-labeled version, where the eight hydrogen atoms on the 3,5-dimethylbenzonitrile moiety are replaced with deuterium. The synthesis of d₈-labeled impurities would likely follow a similar pathway, utilizing a deuterated precursor.

Key Labeled Precursor: 3,5-Bis(methyl-d₃)-4-hydroxybenzonitrile-2,6-d₂ (d₈-4-hydroxy-3,5-dimethylbenzonitrile) is a key starting material for this approach.[7]

Proposed Experimental Protocol for the Synthesis of d₈-4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Etravirine-d₈):

This protocol is adapted from known synthetic routes for unlabeled Etravirine.[5][6]

-

Step 1: Synthesis of the d₈-labeled ether intermediate.

-

React 2,4,6-trichloropyrimidine with d₈-4-hydroxy-3,5-dimethylbenzonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., N,N-dimethylformamide, DMF) to yield 4-((2,6-dichloro-pyrimidin-4-yl)oxy)-3,5-bis(methyl-d₃)benzonitrile-2,6-d₂.

-

-

Step 2: Amination with 4-aminobenzonitrile.

-

The resulting dichloro-pyrimidine intermediate is then reacted with 4-aminobenzonitrile in a solvent like N-methyl-2-pyrrolidone (NMP) or in the presence of a palladium catalyst to afford 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(methyl-d₃)benzonitrile-2,6-d₂. This intermediate itself is a labeled version of a known impurity.[1][8]

-

-

Step 3: Ammonolysis.

-

The chloro intermediate is subjected to ammonolysis, for instance, by heating with aqueous ammonia in a sealed vessel, to introduce the amino group at the 6-position of the pyrimidine ring, yielding 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(methyl-d₃)benzonitrile-2,6-d₂ (Desbromo Etravirine-d₈).[7]

-

-

Step 4: Bromination.

-

Finally, bromination of the desbromo intermediate using a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent like dichloromethane (DCM) would yield the final product, Etravirine-d₈.

-

By modifying this pathway, other deuterated impurities can be synthesized. For example, stopping the reaction after step 2 and purifying the product would yield the d₈-labeled chloro impurity.

Proposed synthetic pathway for Etravirine-d₈.

Proposed Synthesis of ¹³C-Labeled Etravirine Impurities

The synthesis of ¹³C-labeled impurities often involves the use of a ¹³C-labeled precursor at a strategic position in the molecule. For example, 6-Desamino-6-Chloro Etravirine-¹³C₃ is a commercially available labeled impurity.[9] This suggests that the pyrimidine ring is the site of labeling.

Key Labeled Precursor: A plausible starting material would be a ¹³C-labeled pyrimidine precursor, such as 2,4,6-trichloropyrimidine-¹³C₃.

Proposed Experimental Protocol for the Synthesis of 6-Desamino-6-Chloro Etravirine-¹³C₃:

This protocol is based on known synthetic routes for related compounds.[6]

-

Step 1: Synthesis of the ¹³C-labeled chloro-amino-pyrimidine.

-

React 2,4,6-trichloropyrimidine-¹³C₃ with 4-aminobenzonitrile. This reaction would substitute one of the chlorine atoms with the 4-aminobenzonitrile group.

-

-

Step 2: Bromination.

-

The resulting intermediate is then brominated at the 5-position of the pyrimidine ring using a suitable brominating agent.

-

-

Step 3: Etherification.

-

Finally, the remaining chlorine atom at the 4-position is displaced by 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a base to yield 6-Desamino-6-Chloro Etravirine-¹³C₃.

-

Proposed synthesis of a ¹³C-labeled impurity.

Analytical Characterization of Labeled Impurities

Thorough characterization of isotopically labeled impurities is essential to confirm their identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Shifts:

-

Deuterium Labeling: Each hydrogen atom replaced by a deuterium atom increases the monoisotopic mass by approximately 1.0063 Da.

-

Carbon-13 Labeling: Each ¹²C atom replaced by a ¹³C atom increases the monoisotopic mass by approximately 1.0034 Da.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the labeled compounds. The fragmentation of labeled impurities can provide valuable structural information and can be compared to the fragmentation of the unlabeled analogues to confirm the position of the isotopic labels. For example, the fragmentation of Etravirine has been studied, and similar fragmentation pathways would be expected for its impurities, with corresponding mass shifts in the fragment ions containing the isotopic labels.[2]

Table 2: Expected m/z Values for Etravirine and Labeled Analogues in Positive Ion Mode

| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |

| Etravirine | C₂₀H₁₅BrN₆O | 435.0564 |

| Etravirine-d₈ | C₂₀H₇D₈BrN₆O | 443.1068 |

| 6-Desamino-6-Chloro Etravirine | C₂₀H₁₃BrClN₅O | 454.0074 |

| 6-Desamino-6-Chloro Etravirine-¹³C₃ | C₁₇¹³C₃H₁₃BrClN₅O | 457.0175 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and for confirming the position of isotopic labels.

-

¹H NMR: In deuterium-labeled compounds, the signals corresponding to the replaced protons will be absent in the ¹H NMR spectrum.

-

¹³C NMR: In ¹³C-labeled compounds, the signals for the labeled carbon atoms will be significantly enhanced and may show coupling to other nuclei.

-

Deuterium NMR (²H NMR): This technique can be used to directly observe the deuterium signals and confirm their positions.

The chemical shifts of the unlabeled impurities can be used as a reference for assigning the spectra of the labeled analogues.

Application in Quantitative Analysis

The primary application of isotopically labeled impurities is as internal standards in quantitative analytical methods, particularly LC-MS/MS.

Experimental Workflow for Impurity Quantification using a Labeled Internal Standard:

Workflow for impurity quantification.

Experimental Protocol Outline for LC-MS/MS Method:

-

Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking a blank matrix with known concentrations of the unlabeled impurity and a fixed concentration of the labeled internal standard.

-

Sample Preparation: The drug substance or drug product is dissolved in a suitable solvent. An aliquot of this solution is then spiked with the labeled internal standard.

-

LC Separation: The sample is injected onto an HPLC or UPLC system equipped with a suitable column (e.g., C18) to chromatographically separate the impurity from the API and other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.[10]

-

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the unlabeled impurity and the labeled internal standard are monitored.

-

Quantification: The concentration of the impurity in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

Table 3: Example LC-MS/MS Parameters for Impurity Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor ion → product ion transitions for each unlabeled impurity and its corresponding labeled internal standard would need to be optimized. |

Conclusion

The synthesis and use of isotopically labeled impurities of Etravirine are essential for the robust and accurate analytical monitoring required during drug development and quality control. While detailed synthetic protocols for these labeled compounds are not always readily available, logical synthetic routes can be proposed based on established chemical principles and the known synthesis of the unlabeled analogues. The characterization of these labeled standards by MS and NMR is crucial for confirming their identity and purity. As internal standards in LC-MS/MS methods, they enable precise quantification of impurities, contributing to the overall safety and quality of Etravirine as a therapeutic agent.

References

- 1. clearsynth.com [clearsynth.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Preparation of aminopterin and p-aminobenzoylglutamic acid specifically labeled with carbon-13 in the benzoyl carbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Navigating the Analytical Landscape of 6-Desamino 6-Chloro Etravirine-¹³C₃: A Technical Guide to Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding the purity and stability of 6-Desamino 6-Chloro Etravirine-¹³C₃, a critical isotopically labeled internal standard used in the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Etravirine. Due to the proprietary nature of specific manufacturer data, this document serves as an in-depth template, outlining the requisite analytical methodologies and data presentation standards. The quantitative data presented herein is illustrative and based on industry best practices for analogous compounds.

Compound Overview

6-Desamino 6-Chloro Etravirine-¹³C₃ is a stable isotope-labeled derivative of a known Etravirine impurity. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of Etravirine and its metabolites in complex biological matrices.

Table 1: Compound Identification

| Parameter | Details |

| Chemical Name | 4-(((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-¹³C₃)-3,5-dimethylbenzonitrile |

| CAS Number | 1246818-40-5[1] |

| Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O[1] |

| Molecular Weight | 457.69 g/mol [1] |

| Structure | |

| (Image of the chemical structure of 6-Desamino 6-Chloro Etravirine-¹³C₃ would be placed here) |

Purity Assessment

The purity of 6-Desamino 6-Chloro Etravirine-¹³C₃ is paramount to its function as an internal standard. A multi-pronged analytical approach is necessary to characterize its chemical and isotopic purity.

Summary of Purity Specifications

The following table outlines typical purity specifications for a high-quality standard of 6-Desamino 6-Chloro Etravirine-¹³C₃.

Table 2: Illustrative Purity Data

| Analytical Method | Parameter | Specification | Illustrative Result |

| HPLC-UV | Chemical Purity | ≥ 98.0% | 99.5% |

| LC-MS | Isotopic Purity | ≥ 99% for ¹³C₃ | 99.7% |

| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |

| Mass Spectrometry | Molecular Mass | Conforms to expected mass | Conforms |

| Karl Fischer | Water Content | ≤ 0.5% | 0.2% |

| Residual Solvents | As per ICH Q3C | Meets ICH limits | Meets limits |

Experimental Protocols for Purity Determination

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 310 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a final concentration of 0.5 mg/mL.

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

-

Data Analysis: The relative abundance of the M+0, M+1, M+2, and M+3 isotopic peaks is measured to determine the isotopic enrichment of ¹³C.

Purity Analysis Workflow

References

6-Desamino 6-Chloro Etravirine-13C3: A Technical Guide for Researchers

For research use only. Not for use in humans.

This technical guide provides an in-depth overview of 6-Desamino 6-Chloro Etravirine-13C3, a stable isotope-labeled compound of a key intermediate in the synthesis of Etravirine. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for metabolic, pharmacokinetic, and analytical studies.

Core Concepts: Understanding the Molecule

This compound is the isotopically labeled version of 6-Desamino 6-Chloro Etravirine, an impurity and synthetic intermediate of Etravirine. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The incorporation of three carbon-13 atoms into the molecular structure of 6-Desamino 6-Chloro Etravirine provides a valuable tool for researchers to trace the molecule's fate in biological systems without the need for radioactive isotopes.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of the unlabeled 6-Desamino 6-Chloro Etravirine. The isotopic labeling with 13C3 will result in a corresponding increase in the molecular and monoisotopic mass.

| Property | Value |

| Chemical Name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile[1] |

| Molecular Formula | C₂₀H₁₃BrClN₅O[2] |

| Molecular Weight | 454.71 g/mol [2] |

| Appearance | White Solid[2] |

| CAS Number | 269055-76-7[2] |

| Predicted pKa | -2.23 ± 0.10[2] |

Mechanism of Action of the Parent Compound: Etravirine

To appreciate the research applications of this compound, it is essential to understand the mechanism of action of its parent drug, Etravirine. Etravirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[3] It binds to a hydrophobic pocket in the enzyme, distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3]

Synthesis and Isotopic Labeling

While a detailed, step-by-step synthesis protocol for this compound is proprietary to manufacturers, a general synthetic pathway can be inferred from the known synthesis of Etravirine. The process likely involves the use of a 13C-labeled precursor in the early stages of the synthesis. 6-Desamino 6-Chloro Etravirine is a known intermediate in several synthetic routes to Etravirine.[4]

The following diagram illustrates a plausible workflow for its synthesis, based on published methods for Etravirine synthesis.[5][6]

Metabolism of Etravirine and Research Applications of the Labeled Intermediate

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, CYP2C9, and CYP2C19.[7] The major metabolic pathway involves oxidation, followed by glucuronidation.[8]

The use of 13C-labeled compounds is invaluable for drug metabolism studies.[9] By administering a 13C-labeled drug, researchers can track its metabolic fate, identify and quantify metabolites, and elucidate metabolic pathways using techniques like mass spectrometry and NMR.[][11] this compound, as a labeled intermediate, can be used to synthesize 13C-labeled Etravirine, which can then be used in these studies.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for a drug metabolism study using 13C-labeled Etravirine synthesized from this compound.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the metabolites of Etravirine and characterize the kinetics of their formation.

Materials:

-

13C-labeled Etravirine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of 13C-labeled Etravirine in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLMs, phosphate buffer, and the 13C-labeled Etravirine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Analytical Methods for Impurity Profiling

As 6-Desamino 6-Chloro Etravirine is an impurity in the synthesis of Etravirine, its labeled counterpart can be used as an internal standard for the accurate quantification of this impurity in the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common methods for the analysis of Etravirine and its impurities.[12][13]

Representative Chromatographic Conditions

| Parameter | Condition |

| Column | Xselect HSS T3 (150 x 4.6 mm, 3.5 µm)[14] |

| Mobile Phase A | Buffer (pH 4.0)[14] |

| Mobile Phase B | Methanol: Acetonitrile: Water (90:5:5 v/v)[14] |

| Flow Rate | 1.0 mL/min[14] |

| Detection | PDA at 310 nm[14] |

| Injection Volume | 10 µL[14] |

Conclusion

This compound is a valuable research tool for scientists engaged in the development and analysis of the antiretroviral drug Etravirine. Its primary application lies in the synthesis of 13C-labeled Etravirine, which can be used to conduct in-depth studies of the drug's metabolism, pharmacokinetics, and for the accurate quantification of related impurities. The information and protocols provided in this guide serve as a starting point for researchers to design and execute their studies, contributing to a better understanding of Etravirine's disposition and ensuring the quality and safety of this important therapeutic agent.

References

- 1. 6-Desamino 6-Chloro Etravirine | 269055-76-7 | SynZeal [synzeal.com]

- 2. Page loading... [wap.guidechem.com]

- 3. youtube.com [youtube.com]

- 4. Etravirine synthesis - chemicalbook [chemicalbook.com]

- 5. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities [scirp.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Quantification of Etravirine in Human Plasma using 6-Desamino 6-Chloro Etravirine-13C3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma. The method utilizes 6-Desamino 6-Chloro Etravirine-13C3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Etravirine.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects. 6-Desamino 6-Chloro Etravirine is a known impurity of Etravirine. Its carbon-13 labeled counterpart, this compound, serves as an ideal internal standard as it shares a very similar chemical structure and chromatographic behavior with the analyte, Etravirine, but is mass-distinct.

Experimental

Materials and Reagents

-

Etravirine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method

A summary of the LC-MS/MS parameters is provided in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 300 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | As described in Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 1.0 | 40 |

| 4.0 | 95 |

| 6.0 | 95 |

| 6.1 | 40 |

| 8.0 | 40 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | As described in Table 4 |

Table 4: MRM Transitions for Etravirine and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Etravirine | 435.9 | 163.6 | 35 |

| This compound (IS) | 457.7 | (Predicted) 292.0 | (To be optimized) |

Note: The product ion for the internal standard is predicted based on the structure and may require optimization.

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (60% Mobile Phase A: 40% Mobile Phase B).

-

Vortex to mix.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: LC-MS/MS workflow for the quantification of Etravirine.

Results and Discussion

This application note provides a framework for the development and validation of a robust LC-MS/MS method for Etravirine quantification. The use of this compound as an internal standard is expected to provide excellent precision and accuracy by correcting for any variability during the analytical process.

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed are summarized in Table 5.

Table 5: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | CV of the matrix factor ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of the nominal concentration |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Etravirine in human plasma. The protocol is straightforward, employing a simple protein precipitation for sample cleanup. The use of the stable isotope-labeled internal standard, this compound, is anticipated to ensure high-quality data suitable for a variety of research and clinical applications.

References

Application Note: Quantitative Analysis of Etravirine using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Accurate and precise quantification of Etravirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of Etravirine in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard. The use of a deuterated internal standard is considered the gold standard in bioanalytical method validation as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.[3][4]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Etravirine in plasma is depicted in the following diagram.

Caption: Experimental workflow for the quantitative analysis of Etravirine.

Experimental Protocols

Materials and Reagents

-

Etravirine analytical standard

-

Etravirine stable isotope-labeled internal standard (e.g., Etravirine-¹³C₆ or Etravirine-d8)[5][6]

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Etravirine and the labeled internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1][7]

-

Working Standard Solutions: Prepare a series of working standard solutions of Etravirine by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of the labeled internal standard at a concentration of 10 ng/mL in the protein precipitation solvent (e.g., ethyl acetate or acetonitrile).[1]

-

Calibration Standards: Spike drug-free plasma with the Etravirine working standard solutions to create a calibration curve with concentrations ranging from, for example, 1 to 100 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 2.5, 25, and 50 ng/mL).[1]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.

-

Add 500 µL of cold acetonitrile or ethyl acetate to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent[1] |

| Column | XTerra MS C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent[1] |

| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid[1] |

| Mobile Phase B | 0.1% formic acid in methanol[1] |

| Flow Rate | 300 µL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C |

| Gradient | A linear gradient can be optimized to ensure proper separation. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transitions | Etravirine: m/z 435.9 → 163.6[1] |

| Labeled Internal Standard (example): m/z 440.1 → 166.1[8] | |

| Collision Energy | Optimized for maximum signal intensity |

| Source Temperature | 500°C |

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for the quantitative analysis of Etravirine.

Table 1: Linearity and Sensitivity of Etravirine Quantification Methods

| Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Rat Plasma | Itraconazole | 1 - 100 | 1 | [1] |

| Human Plasma | Lopinavir-d8, Methyl indinavir | Not specified | 40 | [9] |

| Human Plasma | Etravirine-¹⁵N₂, ¹³C₁ | 5.0 - 750.0 | 5.0 | [8] |

Table 2: Precision and Accuracy of Etravirine Quantification Methods

| Method Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| [1] | Not specified | < 10% | < 10% | Within ±10% |

| [9] | Not specified | -14.3% to 12.3% | -14.3% to 12.3% | Not specified |

| [8] | 5.0 - 525.0 | 1.38 - 2.26% | 1.32 - 2.75% | 99.50 - 102.15% |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical basis for selecting a stable isotope-labeled internal standard in bioanalytical methods.

Caption: Rationale for using a labeled internal standard.

Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Etravirine in plasma. This methodology is well-suited for applications in clinical and preclinical research where accurate pharmacokinetic data is essential. The use of a labeled internal standard is highly recommended to ensure the highest quality data by minimizing analytical variability.

References

- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of Etravirine in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is sensitive, specific, and has been compiled from validated methods in the scientific literature, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.

Introduction

Etravirine is a second-generation NNRTI used in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Accurate and reliable quantification of Etravirine in biological matrices such as plasma, serum, and tissue is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicities. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput. This protocol outlines a robust LC-MS/MS method for the determination of Etravirine concentrations in biological samples.

Physicochemical Properties of Etravirine

Etravirine is a lipophilic compound that is practically insoluble in aqueous media at pH values ranging from 1.2 to 6.8.[3][4] It is soluble in some organic solvents and readily soluble in dimethyl sulfoxide, tetrahydrofuran, dimethylformamide, and dimethylacetamide.[3][4] Its melting point is in the range of 259 to 263 °C, with decomposition.[3][4] These properties are important considerations for sample preparation and chromatographic method development.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of Etravirine.

Materials and Reagents

-

Etravirine reference standard

-

Internal Standard (IS): Itraconazole or isotopically labeled Etravirine (Etravirine-¹³C₆, Etravirine-¹⁵N₂, ¹³C₁) are commonly used.[1][2][5][6][7]

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Control biological matrix (e.g., human plasma, rat plasma)

Standard Solutions and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare a stock solution of Etravirine (e.g., 1 mg/mL) in a suitable organic solvent like methanol or a 50:50 (v/v) mixture of methanol and water.[1] Prepare a separate stock solution for the internal standard (e.g., 1 mg/mL Itraconazole in methanol).[1]

-